N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide
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Description
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide, commonly known as MSMA, is an organic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MSMA belongs to the class of piperidine derivatives and is synthesized through a multistep process involving the reaction of piperidine with various reagents.
Scientific Research Applications
Synthesis and Biological Activity
The synthesis of N-substituted acetamide derivatives incorporating piperidine moieties has been a focal point of research, aiming at exploring their biological activities. For instance, a study synthesized a new series of N-aryl/aralkyl substituted acetamide derivatives featuring the piperidine structure. These compounds were evaluated for their inhibitory activities against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), demonstrating promising activity in most cases. The synthesis involved the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution reactions to introduce various electrophiles (Khalid et al., 2014).
Antibacterial Potential
Research has also delved into the antibacterial potential of acetamide derivatives bearing the piperidine and azinane structures. A study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial activities. The compounds exhibited moderate inhibitory effects against Gram-negative bacterial strains, with one compound in particular showing significant activity against several bacterial strains, including Salmonella typhi and Escherichia coli (Iqbal et al., 2017).
Enzyme Inhibition Studies
Another area of research focuses on the synthesis of acetamide derivatives for enzyme inhibition studies. For example, a study synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives and evaluated them for their inhibition potential against enzymes like bovine carbonic anhydrase (bCA-II), AChE, and BChE. The study found that certain compounds exhibited good activity against these enzymes, highlighting the potential therapeutic applications of these compounds (Virk et al., 2018).
properties
IUPAC Name |
2-(3-methylphenoxy)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13-4-3-5-15(10-13)22-12-16(19)17-11-14-6-8-18(9-7-14)23(2,20)21/h3-5,10,14H,6-9,11-12H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELFQBGKAXAPJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(m-tolyloxy)acetamide |
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